3-hydroxy-3-(4-methylphenyl)-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and various functional groups such as hydroxyl, carbonyl, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyridine Ring Fusion: The thiazole ring is then fused with a pyridine ring through cyclization reactions.
Functional Group Introduction:
Addition of Trifluoromethyl and Methylphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group forms a ketone, while reduction of the carbonyl group forms an alcohol.
Scientific Research Applications
3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE: shares similarities with other thiazolopyridine compounds, such as:
Uniqueness
The uniqueness of 3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE lies in its specific combination of functional groups and its potential biological activities. The presence of trifluoromethyl and methylphenyl groups enhances its chemical stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H17F3N2O2S |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methylphenyl)-5-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C22H17F3N2O2S/c1-13-2-6-15(7-3-13)21(29)12-30-20-18(11-26)17(10-19(28)27(20)21)14-4-8-16(9-5-14)22(23,24)25/h2-9,17,29H,10,12H2,1H3 |
InChI Key |
HHKDHQXLEGRPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)C(F)(F)F)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.